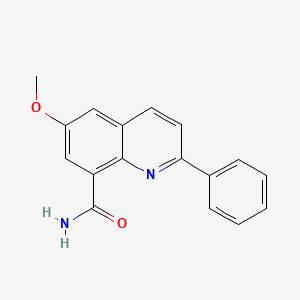
6-Methoxy-2-phenylquinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-phenylquinoline-8-carboxamide is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with a methoxy group at the 6th position, a phenyl group at the 2nd position, and a carboxamide group at the 8th position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-phenylquinoline-8-carboxamide typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts to form the quinoline core. The methoxy and phenyl groups are introduced through subsequent substitution reactions. The carboxamide group is then added via amidation reactions using appropriate amine and carboxylic acid derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance efficiency and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methoxy-2-phenylquinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products: The major products formed from these reactions include quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
6-Methoxy-2-phenylquinoline-8-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its role as a potential therapeutic agent in treating various diseases, including tuberculosis and cancer.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Mécanisme D'action
The mechanism of action of 6-Methoxy-2-phenylquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins, such as protein kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells and the suppression of microbial growth .
Comparaison Avec Des Composés Similaires
6-Methoxy-2-arylquinolines: These compounds share a similar quinoline core structure but differ in the substituents at the 2nd position.
Quinoline-2-carboxamides: These compounds have a carboxamide group at the 2nd position instead of the 8th position.
Phenylquinolines: These compounds have a phenyl group at different positions on the quinoline ring
Uniqueness: 6-Methoxy-2-phenylquinoline-8-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, phenyl, and carboxamide groups contributes to its potential as a versatile compound in various research and industrial applications .
Propriétés
Numéro CAS |
655222-69-8 |
|---|---|
Formule moléculaire |
C17H14N2O2 |
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
6-methoxy-2-phenylquinoline-8-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c1-21-13-9-12-7-8-15(11-5-3-2-4-6-11)19-16(12)14(10-13)17(18)20/h2-10H,1H3,(H2,18,20) |
Clé InChI |
GGGRGSSIEXKRFO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C(=C1)C=CC(=N2)C3=CC=CC=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


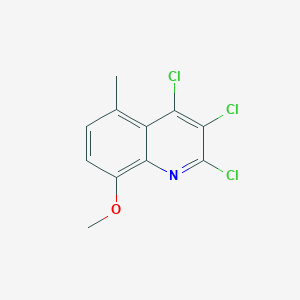
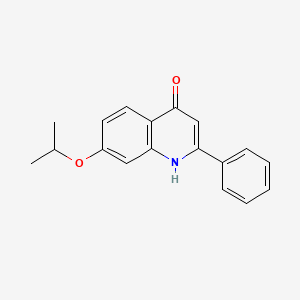


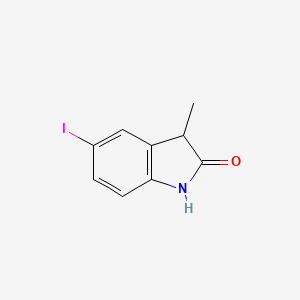

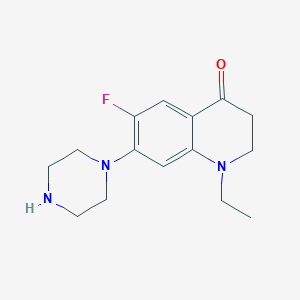
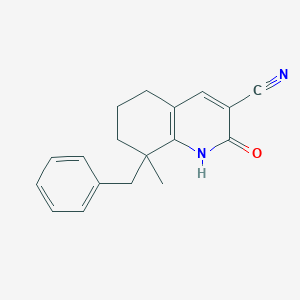
![tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate](/img/structure/B11848285.png)
![4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane](/img/structure/B11848286.png)
![2-Chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11848292.png)

![5a-Methyl-2-phenyl-5,5a,7,8-tetrahydronaphtho[2,1-b]furan-6(4h)-one](/img/structure/B11848301.png)

